molecular formula C10H9Cl3O2 B13298323 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one

Cat. No.: B13298323
M. Wt: 267.5 g/mol
InChI Key: VLNKYDBQRFXWDE-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9Cl3O2 It is characterized by the presence of a trichlorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one typically involves the reaction of 2,3,5-trichlorophenol with a suitable methylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups, such as chlorine atoms, can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and trichlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

Molecular Formula

C10H9Cl3O2

Molecular Weight

267.5 g/mol

IUPAC Name

2-methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C10H9Cl3O2/c1-4(2)9(14)7-8(13)5(11)3-6(12)10(7)15/h3-4,15H,1-2H3

InChI Key

VLNKYDBQRFXWDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O

Origin of Product

United States

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